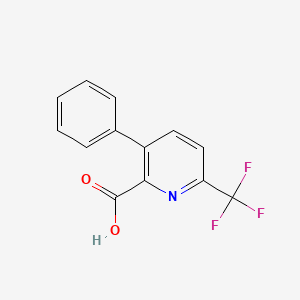

3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid

Description

3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid (CAS: 1214381-18-6) is a pyridine derivative characterized by a phenyl group at the 3-position and a trifluoromethyl (CF₃) group at the 6-position of the pyridine ring, with a carboxylic acid substituent at the 2-position. Its molecular formula is C₁₃H₈F₃NO₂, and it has a molecular weight of 267.21 g/mol . The trifluoromethyl group enhances the compound's acidity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-phenyl-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-7-6-9(11(17-10)12(18)19)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAGTHLCAJALML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with trifluoromethylated reagents under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of trifluoromethyl-pyridinecarboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 3-phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. A study demonstrated that modifications in the trifluoromethyl group can substantially enhance antibacterial activity, making these compounds potential candidates for new antibiotic therapies .

Antiparasitic Properties

This compound has also been explored for its potential in treating parasitic infections. A patent describes a series of 2-aryl-6-trifluoromethylpyridines that are effective against plasmodial infections, suggesting that this compound could play a role in developing new antimalarial drugs .

Agricultural Applications

Herbicide Development

The trifluoromethyl group is known to enhance the herbicidal activity of pyridine derivatives. Research indicates that this compound can be utilized in formulating herbicides effective against key weed species in cereal crops like wheat. The compound's structural features contribute to its ability to inhibit specific biochemical pathways in target plants .

Insecticidal Activity

Furthermore, compounds derived from this pyridinecarboxylic acid have been investigated for their insecticidal properties. Studies have shown that certain derivatives exhibit potent activity against agricultural pests, suggesting their potential use in integrated pest management strategies .

Materials Science

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance thermal stability and chemical resistance. Research has shown that polymers synthesized using this compound exhibit improved mechanical properties and durability under harsh environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Several pyridinecarboxylic acid derivatives share the same molecular formula but differ in substituent positions, leading to distinct physicochemical and biological properties:

| Compound Name | Substituent Positions | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid | Phenyl (C3), CF₃ (C6), COOH (C2) | 1214381-18-6 | 267.21 | High acidity due to CF₃ electron-withdrawing effect; potential drug candidate |

| 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | Phenyl (C2), CF₃ (C6), COOH (C3) | 149770-28-5 | 267.21 | Altered steric effects; may influence binding affinity in biological systems |

| 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid | Phenyl (C5), CF₃ (C3), COOH (C2) | 1211578-17-4 | 267.21 | Different electronic distribution; potential for varied solubility |

Key Differences :

Analogous Compounds with Varied Substituents

Simpler Analogs

Halogenated Derivatives

Heterocyclic-Fused Derivatives

Acidity and Solubility

- The CF₃ group in 3-phenyl-6-CF₃-2-pyridinecarboxylic acid lowers the pKa of the carboxylic acid (~1.5–2.5), enhancing water solubility compared to non-fluorinated analogs .

- Phenyl-containing analogs exhibit higher lipophilicity (logP ~2.5–3.0), favoring membrane permeability in drug design .

Biological Activity

3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications in drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.19 g/mol. The trifluoromethyl group enhances lipophilicity, which is crucial for cellular penetration and bioactivity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, derivatives of similar structures have been shown to inhibit the growth of antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity against MRSA | Activity against E. faecalis |

|---|---|---|---|

| This compound | TBD | Yes | Yes |

| Vancomycin | 15 | Yes | Yes |

| N-(trifluoromethyl)phenyl pyrazole derivatives | 5 | Yes | Moderate |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Research indicates that derivatives of trifluoromethyl-containing compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human tumor cell lines such as HeLa and HCT116 .

Case Study: Inhibition of Tumor Growth

In a study involving the treatment of HCT116 cells, the compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes.

- Enzyme Interaction : It likely interacts with specific enzymes or receptors, modulating their activity and leading to altered cellular responses.

- Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by pathogenic bacteria, suggesting a potential for treating chronic infections .

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid?

A three-step approach is commonly employed:

Trifluoromethylation : Introduce the trifluoromethyl group at position 6 of pyridine using reagents like trifluoromethyl copper complexes or halogen exchange with KF in DMSO .

Phenyl Group Introduction : Use Suzuki-Miyaura coupling with phenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .

Carboxylic Acid Formation : Oxidize a methyl or nitrile precursor at position 2 using KMnO₄ or acidic hydrolysis .

Key Considerations : Monitor reaction intermediates via TLC and optimize catalyst loading (e.g., 5 mol% Pd) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for structural confirmation?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and confirm trifluoromethyl (CF₃) coupling patterns.

- ¹⁹F NMR : Detect CF₃ groups at δ -66 to -70 ppm .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 292.1) .

- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) .

Q. What solvent systems are recommended for solubility and crystallization?

The compound is polar due to the carboxylic acid group. Use DMSO for dissolution and a 1:1 ethyl acetate/hexane mixture for recrystallization. For HPLC, acetonitrile/water (0.1% TFA) gradients provide optimal separation .

Advanced Research Questions

Q. How can reaction yields be improved during trifluoromethylation?

- Catalyst Optimization : Use CuI/1,10-phenanthroline to enhance electrophilic substitution at position 6 .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce side reactions.

- Temperature Control : Maintain 80–100°C to balance reactivity and decomposition .

Q. How to resolve contradictions in NMR data caused by rotational isomerism?

- Variable Temperature NMR : Conduct experiments at 25°C and -40°C to observe coalescence of split peaks.

- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian 16) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon environments.

Q. What strategies mitigate side reactions during phenyl group coupling?

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent Pd catalyst poisoning.

- Ligand Screening : Test biphenylphosphine ligands (e.g., SPhos) to enhance coupling efficiency.

- Post-Reaction Quenching : Use scavengers like silica-bound thiol to remove residual Pd .

Q. How to design biological activity studies for this compound?

- In Vitro Assays : Test kinase inhibition (e.g., mTOR/p70S6K) using fluorescence-based ADP-Glo™ assays .

- Molecular Docking : Simulate binding interactions with Autodock Vina, focusing on the CF₃ and carboxylic acid moieties.

- Autophagy Induction : Monitor LC3-II/LC3-I ratios in cancer cell lines via western blot .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity?

- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., PC3, LNCaP) to rule out cell-specific effects.

- Impurity Profiling : Use LC-MS to confirm compound purity; trace impurities (e.g., unreacted intermediates) may skew results .

- Control Experiments : Compare with structurally similar analogs (e.g., 6-methyl derivatives) to isolate functional group contributions .

Methodological Tables

Q. Table 1. Synthetic Route Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.